Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a pyrrolidine ring, an ethoxycarbonyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 3-oxo-4-phenylbutanoate with ethyl 4-aminobenzoate under acidic conditions. This reaction forms the pyrrolidine ring and introduces the ethoxycarbonyl and phenyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reaction. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
Ethyl 4-(piperazin-1-yl)benzoate: Contains a piperazine ring and a benzoate group, differing in the ring structure and functional groups.
Uniqueness
Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of a pyrrolidine ring, an ethoxycarbonyl group, and a phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including anticancer, antimicrobial, and antioxidant properties.
Chemical Structure
The compound features a pyrrolidine ring substituted with an ethoxycarbonyl group and a phenyl moiety, which contributes to its biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study focusing on related compounds demonstrated that certain derivatives significantly reduced the viability of A549 lung cancer cells, with reductions ranging from 16.5% to 101% depending on the substitution patterns on the phenyl ring .
Case Study: A549 Cell Line
The anticancer activity of this compound was evaluated in vitro using the A549 cell line. The results indicated:
Compound | Viability (%) | p-value |
---|---|---|
Control | 100 | - |
Ethyl Compound | 63.4 | <0.05 |
3,5-Dichloro Derivative | 21.2 | <0.001 |
These findings suggest that modifications to the compound can enhance its cytotoxic effects against cancer cells.
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various Gram-positive bacteria. The results showed that while some derivatives exhibited activity, the parent compound did not demonstrate significant antibacterial effects (MIC > 128 µg/mL) .
Antimicrobial Screening Results
Pathogen | Activity (MIC) |
---|---|
Staphylococcus aureus | >128 µg/mL |
E. coli | >128 µg/mL |
This indicates that further structural modifications may be necessary to enhance its antimicrobial efficacy.
Antioxidant Activity
In addition to its anticancer and antimicrobial potential, this compound has been evaluated for antioxidant activity. Studies have shown that related compounds possess DPPH radical scavenging ability and reducing power capacity, suggesting that this class of compounds may also serve as effective antioxidants .
Antioxidant Activity Assessment
Compound | DPPH Scavenging Activity (%) |
---|---|
Ethoxycarbonyl Derivative | 45% |
Control | 10% |
These results highlight the potential of this compound in mitigating oxidative stress.
Properties
Molecular Formula |
C16H19NO5 |
---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
ethyl 1-(4-ethoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-3-21-15(19)11-5-7-13(8-6-11)17-10-12(9-14(17)18)16(20)22-4-2/h5-8,12H,3-4,9-10H2,1-2H3 |
InChI Key |
WPMCNJZTEWQFJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
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